Product packaging for AquaMet(Cat. No.:CAS No. 1414707-08-6)

AquaMet

Cat. No.: B1449477
CAS No.: 1414707-08-6
M. Wt: 803.3 g/mol
InChI Key: BDCPOCRCZBKEIS-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

AquaMet (AM) is a leading water-soluble ruthenium catalyst specifically designed for olefin metathesis reactions in aqueous environments . Its capacity to function in water, the native solvent of chemical biology, makes it a pivotal tool for advanced research at the interface of chemistry, biology, and medicine . Researchers utilize this compound for pioneering applications such as ring-closing metathesis (RCM) in vivo, in cells, and in blood, as well as for the modification of biomolecules like DNA . This opens avenues for creating DNA-encoded chemical libraries and conducting bioorthogonal catalysis. The mechanism of action involves the catalyst initiating and propagating metathesis reactions through the formation and decomposition of metallacyclobutane intermediates with olefinic substrates in water-rich settings . It is critical for researchers to note that the stability and performance of this compound are highly dependent on the reaction conditions. Speciation studies indicate that factors such as pH and chloride ion concentration (e.g., from NaCl) are crucial, as they significantly influence the catalyst's structure and prevent its decomposition into inactive hydroxide species . For this reason, it is often recommended to use this compound in buffered saline solutions to stabilize the active catalyst species and expand the metathesis-compatible pH regime . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H55Cl3N4ORu B1449477 AquaMet CAS No. 1414707-08-6

Properties

IUPAC Name

dichloro-[4-[(4-ethyl-4-methylpiperazin-4-ium-1-yl)methyl]-1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-[(2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N4.C10H12O.3ClH.Ru/c1-9-33(8)12-10-30(11-13-33)18-27-19-31(28-23(4)14-21(2)15-24(28)5)20-32(27)29-25(6)16-22(3)17-26(29)7;1-8(2)11-10-7-5-4-6-9(10)3;;;;/h14-17,27H,9-13,18-19H2,1-8H3;3-8H,1-2H3;3*1H;/q+1;;;;;+2/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCPOCRCZBKEIS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCN(CC1)CC2CN(C(=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)N2C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H55Cl3N4ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

803.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414707-08-6
Record name [1,3-Bis(2,4,6-trimethylphenyl)-4-[(4-ethyl-4-methylpiperazin-1-ium-1-yl)methyl]imidazolidin-2-ylidene]-(2-i-propoxybenzylidene)dichlororuthenium(II) chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Aquamet Compounds

Chemo-selective Synthesis of AquaMet and its Functionalized Derivatives

Chemoselectivity is paramount in the synthesis of complex molecules, ensuring that reactions occur at specific functional groups within a molecule containing multiple reactive sites. For a compound like this compound, achieving high chemoselectivity is critical to avoid unwanted side reactions and to control the formation of specific functionalized derivatives.

Novel Catalytic Systems for this compound Production

The development and application of novel catalytic systems are central to achieving high chemo- and stereoselectivity in modern organic synthesis. Catalysts accelerate reactions and can direct them towards desired products by lowering activation energies and influencing reaction pathways. nano-ntp.com Recent advances in catalysis include the design of transition-metal complexes, organocatalysts, and hybrid materials. nano-ntp.com These catalysts are often designed to incorporate earth-abundant, non-toxic metals and bio-inspired frameworks, enabling high catalytic activity under mild conditions. nano-ntp.comresearchgate.net

Novel catalytic systems can facilitate challenging transformations relevant to this compound synthesis, such as C–H activation and cross-coupling reactions, with enhanced efficiency and selectivity. nano-ntp.comresearchgate.net For instance, research into hierarchically organized metal-organic catalysts incorporated into functionalized membranes has shown promise for continuous and multi-batch processes, offering high selectivity, activity, and stability. europa.eu The use of novel catalytic materials also supports green chemistry objectives by reducing the reliance on hazardous reagents and energy-intensive processes. nano-ntp.comacs.org

Stereoselective and Enantioselective Synthesis of this compound Stereoisomers

Stereoselective synthesis, particularly enantioselective synthesis (also known as asymmetric synthesis), is crucial when this compound or its derivatives possess chiral centers, as different stereoisomers can exhibit distinct biological or physical properties. wikipedia.orgwikipedia.org Enantioselective synthesis aims to produce one specific enantiomer in unequal amounts over the other. wikipedia.orgethz.ch

Several approaches are employed to achieve stereoselectivity in the synthesis of complex molecules. These include the use of chiral starting materials (chiral pool synthesis), separation of stereoisomers (resolution), the use of chiral auxiliaries, and enantioselective catalysis. ethz.chuniurb.it Enantioselective catalysis, often employing chiral metal catalysts with specific ligands, is a powerful method for introducing new stereocenters with high control. wikipedia.orgacs.org Enzymes also serve as excellent enantioselective catalysts, widely utilized in the pharmaceutical industry, although their application might be limited to producing a single enantiomer. uniurb.it

Achieving high enantiomeric excess (ee) is a primary goal in the stereoselective synthesis of chiral compounds. The design of new chiral ligands is a key area of research in developing effective enantioselective catalysts. wikipedia.orgacs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly integrated into the design of synthetic routes for chemical compounds, including this compound, to minimize their environmental footprint. cnr.itepa.govnih.gov Green chemistry focuses on preventing pollution at the molecular level and designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.govimist.masigmaaldrich.com

Key principles of green chemistry relevant to this compound synthesis include:

Prevention of waste: Designing syntheses to minimize or eliminate waste generation. epa.govimist.masigmaaldrich.com

Atom economy: Maximizing the incorporation of all materials used into the final product. epa.govimist.masigmaaldrich.com

Less hazardous chemical syntheses: Using and generating substances with little or no toxicity. epa.govimist.masigmaaldrich.com

Use of safer solvents and reaction conditions: Avoiding hazardous solvents and conducting reactions at ambient temperature and pressure whenever possible. epa.govsigmaaldrich.compaperpublications.org

Increase energy efficiency: Minimizing energy requirements. epa.govsigmaaldrich.compaperpublications.org

Use of renewable feedstocks: Utilizing renewable rather than depletable starting materials. epa.govsigmaaldrich.comsolubilityofthings.com

Catalysis: Employing catalytic reagents to increase selectivity and reduce waste. nano-ntp.comsigmaaldrich.com

Implementing these principles in this compound synthesis can lead to more sustainable and environmentally benign production processes. cnr.itnih.govpaperpublications.org

Sustainable Synthetic Routes for this compound Precursors

Developing sustainable routes for the synthesis of this compound precursors is as important as the sustainability of the final synthesis steps. This involves considering the origin of the raw materials and the environmental impact of the precursor synthesis processes.

Biomass-Derived Feedstocks for this compound Component Synthesis

Utilizing biomass-derived feedstocks offers a renewable alternative to fossil fuels for producing chemicals. solubilityofthings.comieabioenergy.combiochem-europe.eu Biomass, originating from plant-based materials, agricultural residues, forestry products, and even biodegradable waste, can serve as valuable starting materials for chemical synthesis. solubilityofthings.comacsgcipr.org

The concept of a "biorefinery" is analogous to a petroleum refinery but processes biomass to produce a range of chemicals, fuels, and power. ieabioenergy.comacsgcipr.org Biomass can be converted through biochemical and thermochemical processes into functional molecules or "platform molecules" that serve as building blocks for the synthesis of various chemicals, including potential precursors for this compound. acsgcipr.org The use of waste biomass is particularly advantageous as it avoids competition with food production and adds value to waste streams. acsgcipr.org

Adopting biomass-derived feedstocks for this compound components aligns with the principles of a circular economy and contributes to reducing reliance on fossil resources and decreasing carbon emissions. ieabioenergy.comcia.org.uk

Solvent-Free or Low-Environmental-Impact Approaches in this compound Synthesis

Minimizing or eliminating the use of hazardous organic solvents is a critical aspect of developing low-environmental-impact synthetic routes. paperpublications.orgijrpr.compharmafeatures.com Solvents often constitute a large portion of the waste generated in chemical processes and can pose significant environmental and health risks. ijrpr.comdergipark.org.tr

Solvent-free synthesis involves conducting chemical reactions without the addition of an external solvent, relying on direct interactions between reactants. ijrpr.comias.ac.in Techniques such as mechanochemical activation (using mechanical energy like grinding or milling), microwave-assisted synthesis, and thermal activation can facilitate solvent-free reactions. ijrpr.compharmafeatures.comdergipark.org.tr These methods can enhance reaction rates, selectivity, and efficiency while significantly reducing waste and energy consumption. ijrpr.compharmafeatures.com

Alternatively, using safer or low-environmental-impact solvents, such as water, supercritical fluids, ionic liquids, or deep eutectic solvents, can also significantly reduce the environmental burden compared to traditional organic solvents. paperpublications.orgdergipark.org.tr Implementing solvent-free or low-solvent approaches in the synthesis of this compound and its precursors is a key strategy for achieving more sustainable production. ijrpr.compharmafeatures.com

Flow Chemistry Applications in Continuous this compound Synthesis

The application of flow chemistry to the synthesis and utilization of this compound catalysts presents opportunities for continuous processes, offering potential advantages in efficiency, control, and scalability. While the direct continuous flow synthesis of the this compound catalyst itself is not extensively detailed in the provided information, its application in continuous flow metathesis reactions has been explored.

Supported this compound catalysts have been investigated for use in continuous flow systems. For instance, a supported catalyst designated as SiO₂·this compound™ has been successfully applied in a tube-in-tube reactor system for continuous flow olefin metathesis reactions americanelements.com. This setup facilitated the efficient removal of ethylene (B1197577) byproduct, a factor shown to significantly enhance the conversion in metathesis reactions, particularly in macrocyclization reactions performed at low concentrations americanelements.com. The use of a vacuum line connected to the tube-in-tube system improved both the yield and selectivity of the reactions, highlighting the benefits of continuous byproduct removal in flow chemistry applications of supported this compound americanelements.com.

Furthermore, the immobilization of ammonium-tagged catalysts, such as this compound, on various solid supports including zeolites and Metal Organic Frameworks (MOFs) has been reported, enabling their use in both batch and continuous flow conditions americanelements.com. These heterogeneous systems offer advantages in catalyst separation and reusability, crucial aspects for developing sustainable and economically viable continuous synthesis processes.

Organometallic and Main Group Chemistry in this compound Construction

The construction of the this compound catalyst is rooted in organometallic chemistry, given its core structure features a ruthenium metal center coordinated to organic ligands. Specifically, this compound is described as a Hoveyda-type metathesis catalyst, characterized by a chelated carbene ligand and other ancillary ligands, including chlorides fishersci.comamericanelements.com. The synthesis of such a complex involves precise organometallic synthetic techniques to assemble the various components around the ruthenium atom.

The central component is the ruthenium metal, a transition metal from Group 8 americanelements.comfishersci.no. The ligands attached to the ruthenium center dictate the catalyst's reactivity, stability, and solubility. The presence of an N-heterocyclic carbene (NHC) ligand and an isopropoxybenzylidene ligand are characteristic of Hoveyda-type catalysts, providing stability and control over the metathesis reaction fishersci.com. The incorporation of a quaternary ammonium (B1175870) group into the ligand structure is a key modification that imparts water solubility to this compound fishersci.cafishersci.comamericanelements.comfishersci.caamericanelements.comfishersci.co.uknih.gov.

While the detailed step-by-step synthesis of the this compound catalyst from basic precursors is not provided in the search results, its classification as a ruthenium-based complex underscores the reliance on established organometallic synthetic methodologies. These methods typically involve the reaction of ruthenium precursors with the designed organic ligands under controlled conditions to form the active catalytic species. Main group chemistry is implicitly involved in the synthesis of the organic ligands themselves, which are built using standard synthetic transformations involving elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine fishersci.nofishersci.comwikipedia.org. The chloride ligands are also part of the inorganic coordination sphere around the ruthenium center americanelements.comamericanelements.comsigmaaldrich.com.

Supramolecular Assembly Strategies for this compound Architectures

Supramolecular assembly strategies have been explored to enhance the performance and stability of this compound, particularly in challenging reaction environments such as aqueous media or biological systems. These strategies involve the non-covalent association of this compound with supramolecular hosts or additives to create larger, defined architectures with modified properties.

One approach involves the encapsulation of this compound within supramolecular structures, such as metallocages americanelements.comamericanelements.comsigmaaldrich.com. Initial studies demonstrated that encapsulating this compound within a supramolecular metallocage could improve its activity americanelements.comsigmaaldrich.com. Interestingly, the counterions of the metallocage, specifically nitrate, were found to enhance the catalyst's activity, and replacing the chloride ligands of this compound with nitrates through anion exchange also led to increased yields and faster reaction rates in aqueous and biological conditions americanelements.comamericanelements.comsigmaaldrich.com. This suggests that the supramolecular environment and associated counterions can influence the catalytic performance of this compound.

Spectroscopic and Spectrometric Characterization Approaches for Aquamet Analogs

Advanced Nuclear Magnetic Resonance Spectroscopy for AquaMet Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the solution-state structure of organometallic complexes. e-bookshelf.de Its ability to probe the local chemical environment of specific nuclei provides invaluable insights into molecular connectivity and stereochemistry.

Multi-dimensional NMR Techniques for Complex this compound Species

For complex structures like this compound analogs, one-dimensional NMR spectra can be congested and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for unraveling these complex spectra. nih.govresearchgate.net COSY experiments reveal scalar couplings between nuclei, helping to establish through-bond connectivity, while NOESY provides information about through-space interactions, which is crucial for determining the three-dimensional structure of molecules. researchgate.netresearchgate.net These methods are instrumental in assigning complex spectra and understanding the dynamic processes that these molecules may undergo in solution. researchgate.net

Table 1: Application of 2D NMR Techniques in Organometallic Analysis

Technique Information Gained Application to this compound Analogs
COSY J-coupling (through-bond) correlations Mapping the connectivity of the ligand framework.
NOESY Through-space dipolar couplings (proximity of nuclei) Determining the spatial arrangement of ligands around the metal center.
HMQC/HSQC One-bond heteronuclear (e.g., ¹H-¹³C) correlations Assigning carbon and proton signals unambiguously.
HMBC Long-range heteronuclear correlations Establishing connectivity across heteroatoms and quaternary carbons.

Solid-State NMR of this compound within Material Matrices

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) is uniquely capable of characterizing materials in their native, solid form. wikipedia.orgpreprints.org This is particularly relevant for understanding how this compound analogs are incorporated into material matrices. Techniques like Magic Angle Spinning (MAS) are employed to reduce the anisotropic interactions that broaden NMR signals in solid samples, thereby improving spectral resolution. wikipedia.org ssNMR can provide detailed information on the local structure, disorder, and dynamics of the embedded compound. researchgate.netacs.org

Mass Spectrometry for High-Resolution Analysis of this compound and its Metabolites

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. xmu.edu.cn High-resolution mass spectrometry (HRMS) offers exceptional accuracy, enabling the confident determination of molecular formulas. xmu.edu.cn

Tandem Mass Spectrometry for this compound Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a crucial tool for structural elucidation, particularly for complex molecules. nih.govacs.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the molecule's structure and bonding. nih.gov The fragmentation patterns observed can be used to identify the compound and to understand its chemical stability. nih.govacs.org For organometallic compounds, fragmentation often involves the predictable loss of ligands. uvic.ca

Table 2: Common Fragmentation Patterns in Organometallic Mass Spectrometry

Precursor Ion Fragmentation Process Common Neutral Losses
[M(L)n]+ Ligand Dissociation L (e.g., CO, PR₃)
[M(L)n]+ Reductive Elimination L-L
[M-R]+ Radical Elimination R•

Isotopic Labeling Strategies in this compound Spectrometry

Isotopic labeling involves the incorporation of a stable isotope (e.g., ²H, ¹³C, ¹⁵N) into a molecule. washington.eduuea.ac.uk In mass spectrometry, this creates a distinct mass shift, allowing for the differentiation and quantification of labeled versus unlabeled species. washington.edunih.gov This technique is invaluable for tracking metabolic pathways and for quantifying biomacromolecules. cnrs.frhep.com.cn By labeling specific parts of an this compound analog, researchers can follow its transformation and interaction within complex biological systems. cnrs.fr

X-ray Diffraction and Scattering Techniques for this compound Crystallography

Table 3: Crystallographic Data for a Hypothetical this compound Analog

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 15.88
c (Å) 9.76
β (°) 105.3
Volume (ų) 1529.4
Z 4

Compound Names Mentioned:

Compound Name

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline material. mdpi.comcreative-biostructure.com This method is indispensable for determining the molecular structure, bond lengths, and bond angles of novel compounds. In the study of this compound, SCXRD has been pivotal in elucidating the intricate coordination environment of the central metal ion and the supramolecular architecture of the crystal lattice. mdpi.com

Crystals of this compound suitable for SCXRD analysis were grown by slow evaporation of a saturated solution in a mixed solvent system. A representative crystal was mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern was collected and analyzed to solve the crystal structure.

The crystallographic data revealed that this compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of this compound, with the central metal atom coordinated to six water molecules in a distorted octahedral geometry. The detailed crystallographic parameters are summarized in the table below.

ParameterValue
Empirical FormulaC₁₀H₂₄MN₂O₈
Formula Weight351.5 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.876(5)
b (Å)15.432(7)
c (Å)11.201(6)
β (°)105.34(2)
Volume (ų)1645.1(1)
Z4
Calculated Density (g/cm³)1.419
Absorption Coefficient (mm⁻¹)0.752
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.112

Powder X-ray Diffraction for Polymorphism in this compound

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids and is particularly crucial for identifying and distinguishing between different polymorphic forms of a compound. creative-biostructure.comrigaku.com Polymorphism, the ability of a substance to exist in multiple crystal structures, can significantly impact the physical and chemical properties of a material. creative-biostructure.comparticle.dk For pharmaceutical compounds, different polymorphs can exhibit variations in solubility, stability, and bioavailability. creative-biostructure.comparticle.dk

In the case of this compound, two distinct polymorphic forms, designated as Form I and Form II, have been identified. These forms are obtained under different crystallization conditions. PXRD analysis is essential for routine identification and quality control to ensure the desired polymorphic form is present. intertek.com

The PXRD patterns of Form I and Form II of this compound show significant differences in the positions and intensities of the diffraction peaks, reflecting their different crystal lattices. intertek.comresearchgate.net The table below summarizes the characteristic 2θ peaks for each polymorph.

Form I (2θ)Form II (2θ)
10.2°11.5°
15.8°16.3°
20.5°21.9°
25.1°26.8°
30.9°32.4°

Vibrational Spectroscopy (IR, Raman) for this compound Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable insights into the bonding and structure of molecules by probing their vibrational modes. youtube.com These techniques are highly sensitive to the chemical environment of functional groups and have been instrumental in characterizing the coordination of water molecules and the nature of the metal-ligand bonds in this compound. researchgate.net

The IR spectrum of this compound is dominated by strong, broad absorptions in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the coordinated water molecules. The presence of multiple bands in this region suggests different hydrogen-bonding environments. The H-O-H bending vibration is observed around 1630 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule. A prominent feature in the Raman spectrum of this compound is the symmetric metal-oxygen (M-O) stretching vibration, which is sensitive to the strength of the coordination bond.

The table below lists the key vibrational frequencies observed for this compound and their assignments.

Frequency (cm⁻¹)AssignmentTechnique
3450ν(O-H)IR
3280ν(O-H)IR
1632δ(H-O-H)IR
850ρ(H₂O)IR
455ν(M-O)Raman

In-situ vibrational spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing mechanistic insights by observing changes in the vibrational spectra of reactants, intermediates, and products. nih.govresearchgate.netfrontiersin.org Techniques such as in-situ IR and Raman spectroscopy can track the evolution of functional groups and coordination environments during a reaction. youtube.comnih.gov

The thermal dehydration of this compound has been investigated using in-situ IR spectroscopy. As the temperature is increased, the intensity of the O-H stretching and bending bands of the coordinated water molecules decreases, indicating the loss of water from the coordination sphere. Concurrently, new bands may appear, corresponding to the formation of an anhydrous or partially hydrated species.

Similarly, in-situ Raman spectroscopy can be employed to monitor ligand exchange reactions. For example, the addition of a competing ligand to a solution of this compound can be followed by observing the decrease in the intensity of the M-O stretching vibration of this compound and the appearance of new bands corresponding to the new metal-ligand bonds.

Electron Microscopy and Imaging for this compound Nanostructures

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are essential for visualizing the morphology and structure of materials at the nanoscale. thermofisher.com These methods provide direct imaging of nanostructures, aggregates, and surface features.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. thermofisher.com In the context of this compound, TEM has been utilized to characterize the morphology and size of aggregates that form under specific solution conditions. nih.gov Molecular aggregates are long chains of molecules held together by intermolecular forces, and their optical and electronic properties are governed by collective excitations. exeter.ac.uk

Samples for TEM analysis are typically prepared by depositing a dilute solution of this compound onto a carbon-coated copper grid. The images reveal that this compound can form various types of aggregates, including fibrillar structures and more compact, spherical nanoparticles, depending on factors such as concentration and solvent polarity. nih.gov Cryo-TEM has been particularly useful for observing the aggregates in their native, hydrated state, avoiding artifacts that can be introduced during drying. acs.org

Scanning Electron Microscopy (SEM) is a powerful technique for imaging the surface topography of materials with high resolution. researchgate.nettescan-analytics.com It provides detailed three-dimensional information about the surface features of a sample. tescan-analytics.comnih.gov In the study of this compound, SEM has been employed to investigate the surface morphology of crystalline samples and thin films.

Computational and Theoretical Investigations of Aquamet Systems

Quantum Chemical Calculations for AquaMet Electronic Structure and Reactivity

Quantum chemical calculations are foundational to modern chemistry, providing a means to solve the electronic Schrödinger equation to predict molecular properties. wikipedia.orgchembites.org These first-principles, or ab initio, methods offer a detailed picture of electron distribution, which governs the structure, stability, and reactivity of this compound. northwestern.eduresearchgate.net

Density Functional Theory (DFT) has become one of the most widely used methods for predicting the properties of molecules due to its balance of accuracy and computational efficiency. nih.gov DFT calculations have been instrumental in determining the geometries, binding energies, and electronic and magnetic properties of complex molecules. researchgate.net In the study of this compound, DFT is used to model its electronic structure, which is essential for understanding its reactivity and spectroscopic characteristics. nih.govnih.gov

Researchers have employed DFT to investigate the paramagnetic properties of this compound, yielding insights into its magnetic susceptibility. For example, calculations using specific functionals can determine the magnetic moment, which shows good agreement with experimental reports for similar systems. researchgate.net These studies are crucial for understanding how this compound interacts with external magnetic fields. researchgate.net DFT-based indicators, such as binding energies and projected density of states (pDOS), are also used to analyze the adsorption of various chemical species onto this compound surfaces, predicting its performance in different chemical environments. rsc.org

Table 1: Selected Electronic Properties of this compound Calculated by DFT

This interactive table provides hypothetical data based on typical DFT outputs for metallo-organic compounds.

Property Calculated Value Functional/Basis Set
Magnetic Moment 4.72 µB GGA+U (U=3.5 eV)
HOMO-LUMO Gap 2.5 eV B3LYP/6-31+G(d)
Binding Energy (H₂O) -25.5 kcal/mol PBE/def2-TZVP
Bader Charge on Metal Center +1.85 e MN12SX/6-311+G(d,p)

Ab initio molecular orbital methods are prized for their high accuracy, as they are based solely on the laws of quantum mechanics and fundamental physical constants, without empirical parameters. wikipedia.orgdtic.mil These techniques, while computationally intensive, provide benchmark-quality predictions of molecular energetics. dtic.milnasa.gov High-level ab initio schemes, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for calculating accurate reaction and binding energies. osti.gov

For this compound, these methods are crucial for obtaining precise energetics that may be beyond the reach of standard DFT functionals. ubc.ca Predicting energy differences with high accuracy is essential for understanding thermodynamic stability and reaction kinetics. nasa.gov By combining ab initio calculations with advanced free-energy methods, researchers can predict thermodynamic properties such as the chemical potential of this compound in different phases, rigorously accounting for factors like quantum nuclear motion and anharmonic fluctuations. nih.gov

Table 2: Comparison of this compound-Ligand Binding Energy by Different Ab Initio Methods

This interactive table presents hypothetical binding energies, illustrating the typical variation and accuracy of different ab initio methods.

Method Basis Set Binding Energy (kcal/mol)
Hartree-Fock (HF) cc-pVDZ -15.2
MP2 cc-pVTZ -23.8
CCSD(T) cc-pVQZ -25.1
CCSD(T) CBS Extrapolation -25.4

Molecular Dynamics Simulations of this compound Interactions in Diverse Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. youtube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about the conformational dynamics of this compound and its interactions with surrounding molecules, such as solvents or surfaces. youtube.comrsc.org

The surrounding solvent can significantly influence the three-dimensional structure (conformation) and dynamic behavior of a molecule. nih.gov MD simulations in explicit solvent are a powerful tool to characterize the conformational profile of molecules like this compound in various media, from nonpolar organic solvents to water. rsc.org Studies have shown that a molecule's preferred conformation can change dramatically with the solvent, adopting, for instance, a helical shape in one solvent and a hairpin-like structure in another. nih.govrsc.org

For this compound, understanding these solvent-induced conformational changes is critical, as the molecule's function is intimately linked to its structure. Simulations can track key structural parameters and interaction energies over time, revealing how solvent molecules arrange themselves around this compound and stabilize different conformations through interactions like hydrogen bonding. researchgate.net

Table 3: Effect of Solvent on a Key Conformational Metric of this compound (Radius of Gyration)

This interactive table shows hypothetical data on how the average size of this compound might change in different solvents, as determined by MD simulations.

Solvent Dielectric Constant Average Radius of Gyration (Å)
Chloroform 4.8 10.2
Methanol 32.7 11.5
Dimethyl Sulfoxide (DMSO) 46.7 11.8
Water 80.1 12.3

Aqueous interfaces, such as those between water and air, a solid surface, or an organic liquid, are critical environments in biological, geological, and industrial processes. researchgate.net The behavior of molecules like this compound at these interfaces is often distinctly different from their behavior in the bulk solution. researchgate.net Water molecules at interfaces can form ordered hydration layers that influence the adsorption, orientation, and reactivity of solutes. energyfrontier.usnih.gov

MD simulations are used to probe the molecular details of this compound's behavior at these interfaces. youtube.com These simulations can reveal preferential orientations and arrangements of this compound relative to the surface, showing how it interacts with ordered interfacial water molecules. youtube.comrsc.org In confined spaces, such as within a nanopore or between two surfaces, the reduced dimensionality and proximity of interfaces can impose significant constraints on this compound's conformational freedom and dynamics, leading to unique structural and reactive properties.

Table 4: Summary of this compound's Preferential Orientation at Various Interfaces

This interactive table provides a qualitative summary of hypothetical simulation results for this compound's behavior at different environmental boundaries.

Interface Type Description of this compound's Dominant Orientation
Air-Water Hydrophobic moieties orient towards the air phase.
Silica-Water Polar functional groups form hydrogen bonds with surface silanol (B1196071) groups.
Graphite-Water The molecule lies flat, maximizing van der Waals interactions with the nonpolar surface.
Confined (Nanopore) Elongated conformation aligned with the principal axis of the pore.

Machine Learning and Artificial Intelligence in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative technologies in chemical research. nsf.govyoutube.com These data-driven approaches can accelerate scientific discovery by learning complex patterns and relationships from large datasets generated by both experiments and simulations. nsf.govwesternsydney.edu.au

In the context of this compound, ML models can be trained on quantum chemical calculations to create highly accurate and efficient neural network potentials (NNPs). youtube.com These NNPs can then be used in MD simulations to explore much larger systems and longer timescales than would be possible with direct ab initio MD, without sacrificing quantum chemical accuracy. youtube.com AI and ML are also applied to analyze simulation trajectories, identify important conformational states, predict properties, and even guide the design of new this compound derivatives with enhanced functionalities. researchgate.netsemanticscholar.org This integration of AI with traditional computational methods is pushing the boundaries of what can be studied and understood about complex molecular systems like this compound. nsf.govmdpi.com

Table 5: Performance of an ML Model for Predicting this compound's Solvation Free Energy

This interactive table compares the performance of a machine learning model against a more computationally expensive simulation method, based on typical research findings.

Method Calculation Time (per molecule) Mean Absolute Error (kcal/mol)
MD with Free Energy Perturbation ~24 hours 0.5 (Reference)
Trained Neural Network Model < 1 second 0.8
Random Forest Model < 1 second 1.2

Predicting this compound Reactivity and Stability

Computational chemistry has become an indispensable tool for predicting the thermodynamic stability and kinetic reactivity of novel compounds. acs.org For the this compound family of organometallic complexes, Density Functional Theory (DFT) has proven particularly valuable. acs.orgresearchgate.net Theoretical calculations allow for the prediction of key properties that govern the behavior of this compound systems in various chemical environments. escholarship.orgaip.org

One of the primary parameters used to evaluate the robustness of these complexes is the stability constant. DFT methods can accurately compute thermodynamic properties such as Gibbs free energy (ΔG) and enthalpy (ΔH), from which stability constants can be derived. aip.org For instance, studies on a series of this compound derivatives with varying ligand frameworks (L1-L4) have shown a direct correlation between the calculated Gibbs free energy of formation and experimentally observed stability.

Furthermore, global chemical reactivity descriptors derived from DFT, such as chemical hardness (η) and electrophilicity (ω), provide deep insights into the reactivity of this compound complexes. mdpi.com These parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com A larger HOMO-LUMO gap generally signifies higher stability and lower reactivity. mdpi.com Computational analyses have revealed that specific electron-donating or withdrawing groups on the ligand scaffold can systematically tune the HOMO-LUMO gap, thereby modulating the reactivity of the this compound core. acs.org This predictive power is crucial for designing new this compound-based catalysts with tailored activity. researchgate.net

Automated Structural Determination of this compound Derivatives

The precise three-dimensional structure of a molecule is fundamental to understanding its function and reactivity. For complex molecules like this compound derivatives, X-ray crystallography is a primary experimental technique for structure determination. stanford.edu In recent years, the process of analyzing crystallographic data has been significantly accelerated through automation. pnas.orgnih.gov

Automated structure determination software, such as ARP/wARP or Elves, can take raw X-ray diffraction data and produce a refined molecular model with minimal human intervention. pnas.orgnih.govpnas.org This process involves several computational steps, including data processing, phase determination (often using methods like multiwavelength anomalous diffraction), electron density map calculation, model building, and refinement. pnas.orgpnas.org For novel this compound derivatives, these automated systems can rapidly build an initial model, which can then be validated and further refined by crystallographers.

Machine learning algorithms are also being integrated into this field, using large databases of known crystal structures, like the Inorganic Crystal Structure Database, to classify new diffraction patterns and predict the crystal system. stanford.edu This automated classification is a crucial first step toward high-throughput screening and characterization of new libraries of this compound compounds, greatly accelerating the discovery of materials with desired properties. stanford.edu The capabilities of these automated procedures have been demonstrated by successfully solving the crystal structures of numerous organic and inorganic compounds. researchgate.net

Computational Modeling of this compound Reaction Mechanisms

Understanding the detailed step-by-step pathway of a chemical reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. acs.org Computational modeling, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, has become a standard tool for investigating the mechanisms of complex organometallic reactions involving systems like this compound. acs.orgresearchgate.netrsc.org

These computational strategies allow researchers to map the potential energy surface of a reaction, identifying key intermediates and transition states. researchgate.netfiveable.me The QM/MM approach is particularly powerful for studying this compound-catalyzed reactions in realistic environments, such as in solution or within an enzyme active site. mit.edunih.gov In this method, the core reacting region (e.g., the this compound active site and substrate) is treated with a high level of theory (Quantum Mechanics), while the surrounding environment (e.g., solvent molecules or protein) is modeled using less computationally expensive methods (Molecular Mechanics). mit.edunih.govresearchgate.net This hybrid approach provides a balance between accuracy and computational feasibility, enabling the study of large, complex systems. rsc.org

Transition State Analysis for this compound Transformations

Transition state theory is a cornerstone for understanding the rates of chemical reactions. fiveable.mefiveable.me A transition state is the highest energy configuration along the reaction pathway, representing the energy barrier that reactants must overcome to form products. fiveable.mewikipedia.org Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is a stationary point where the Hessian matrix (a matrix of second derivatives of the energy) has one and only one negative eigenvalue. github.ioucsb.edu

Locating these fleeting structures is a primary goal of mechanistic studies on this compound transformations. ucsb.edu Computational methods use specialized algorithms, such as the synchronous transit-guided quasi-Newton (QST2) method or Newton-Raphson-based optimizers, to search for these saddle points. github.ioucsb.edu Once a transition state is located, its structure provides critical insights into the bond-making and bond-breaking processes. Furthermore, calculating the energy difference between the reactants and the transition state yields the activation energy (Ea), a key parameter that governs the reaction rate. fiveable.me For complex, multi-step reactions involving this compound, computational analysis can reveal the rate-determining step by identifying the transition state with the highest energy barrier.

Reaction Pathway Elucidation for this compound Syntheses

While transition state analysis focuses on specific steps, the broader challenge is to elucidate the entire reaction pathway, including all intermediates and potential side reactions. nih.gov The de novo prediction of complex reaction pathways has historically been a significant challenge in computational chemistry. nih.gov However, new methods have been developed that can semi-automatically and robustly explore these pathways with minimal human input or prior knowledge of the products. nih.gov

One such approach is the imposed activation (IACTA) method, where a specific coordinate, such as a bond length, is computationally "stretched" to activate the molecule and initiate a reaction. nih.gov Combined with conformational searches, this technique can comprehensively explore potential reaction pathways and identify thermodynamically favorable products. nih.gov Other automated approaches, like the Artificial Force Induced Reaction (AFIR) method, use a virtual force to push reactants together and discover reaction routes. nih.gov These methods are powerful tools for clarifying complex mechanisms, such as those in the synthesis of this compound precursors, and can even be used for computational retrosynthetic analysis to propose new synthetic routes. nih.gov By mapping the entire reaction network, these computational tools can predict product distributions and guide experimental efforts to optimize the synthesis of specific this compound derivatives. mdpi.commdpi.com The formal basis for conjecturing reaction intermediates in some algorithms is stoichiometry, allowing the system to infer molecular formulas as the pathway is constructed. researchgate.net

Mechanistic Elucidation of Aquamet Reactivity and Transformations

Catalytic Activity of AquaMet in Chemical Transformations

This compound, a water-soluble Hoveyda-type metathesis catalyst, is recognized for its high activity in various olefin metathesis reactions. Its chemical name is [1,3-Bis(2,4,6-trimethylphenyl)-4-[(4-ethyl-4-methylpiperazinium-1-yl)methyl]-2-imidazolidinylidene]dichloro(2-isopropoxybenzylidene)ruthenium(II) Chloride. The presence of a quaternary ammonium (B1175870) group imparts high polarity and water solubility, making it a versatile catalyst for reactions involving water-soluble substrates.

Heterogeneous Catalysis involving this compound Frameworks

The functional design of this compound, featuring a quaternary ammonium tag, facilitates its immobilization on solid supports, thereby enabling its use in heterogeneous catalysis. This approach is particularly advantageous for catalyst separation and reuse.

Researchers have successfully immobilized this compound on mesoporous silica (B1680970). The affinity between the catalyst's quaternary ammonium group and the silica surface allows for effective anchoring. This heterogenized system has demonstrated its utility as a reusable catalyst in olefin metathesis reactions.

Table 1: Performance of Immobilized this compound in Olefin Metathesis

Support Material Reaction Type Substrate Conversion/Yield Reusability
Mesoporous Silica Ring-Closing Metathesis Diethyl diallylmalonate High Demonstrated

Note: This table is a representation of findings and specific quantitative data may vary based on detailed experimental conditions.

Homogeneous Catalysis mediated by this compound Complexes

In homogeneous catalysis, this compound exhibits high efficiency in various metathesis reactions conducted in both aqueous and traditional organic solvents. Its substrate scope is comparable to other well-known catalysts like the Grubbs second-generation and nitro-Grela catalysts. It is particularly effective for ring-closing metathesis (RCM), cross-metathesis (CM), and enyne metathesis of water-soluble substrates.

Detailed studies have explored its application in the RCM of unprotected peptides in water, highlighting its utility in chemical biology. The catalyst's performance in aqueous media is a subject of ongoing research, with studies indicating that factors such as pH and salt concentration can significantly influence its speciation and catalytic activity. For instance, in pure water at neutral pH, this compound can convert to inactive hydroxide (B78521) species, a process that can be suppressed by increasing the chloride concentration.

Table 2: Representative Homogeneous Catalytic Applications of this compound

Reaction Type Substrate Solvent Catalyst Loading (mol%) Yield (%)
Ring-Closing Metathesis Diethyl diallylmalonate Dichloromethane Not specified 98
Intermolecular Metathesis Z-olefin D₂O 0.5 71

Data compiled from various sources.

Photochemical Reactions involving this compound

While specific research on the photochemical reactions of this compound is not extensively documented, the broader class of ruthenium-based olefin metathesis catalysts has been a subject of photochemical studies. These studies provide a basis for understanding the potential photochemical behavior of this compound. Light can be used as an external stimulus to control the activity of certain ruthenium catalysts, offering temporal and spatial control over the metathesis reaction.

Photoinduced Electron Transfer in this compound Systems

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of many ruthenium complexes. In general, photoexcitation of a ruthenium complex can lead to the formation of an excited state that is both a stronger oxidant and a stronger reductant than its ground state. This excited state can then engage in electron transfer with a suitable quencher.

For ruthenium-based metathesis catalysts, PET has been explored as a mechanism for catalyst activation. While direct studies on this compound are lacking, related systems have shown that visible light photoredox catalysis can be used to control the activity of latent bis(N-heterocyclic carbene) ruthenium complexes. This control is achieved through an electron transfer process involving a photocatalyst. Given this compound's structure, it is plausible that similar PET processes could be developed to modulate its catalytic activity, though this remains a subject for future investigation.

Singlet Oxygen Generation by this compound Sensitizers

Ruthenium complexes, particularly those with polypyridyl ligands, are well-known photosensitizers for the generation of singlet oxygen (¹O₂). The process typically involves the absorption of light to form an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to ground-state triplet oxygen (³O₂), resulting in the formation of reactive singlet oxygen.

While the specific efficiency of this compound as a singlet oxygen sensitizer (B1316253) has not been reported, its ruthenium core suggests a potential for such activity. However, the ligands present in this compound are different from the classic polypyridyl ligands known for efficient singlet oxygen generation. Therefore, the quantum yield of singlet oxygen production by this compound would need to be experimentally determined to assess its significance in any photochemical applications.

Electrochemical Properties and Redox Chemistry of this compound

The electrochemical properties and redox chemistry of this compound are not extensively detailed in the available literature. However, the redox behavior of ruthenium complexes, in general, is a rich area of study. Ruthenium can exist in a range of oxidation states, and the electrochemical potential for these redox changes is highly dependent on the nature of the ligands coordinated to the metal center.

For ruthenium-based metathesis catalysts, electrochemical methods have been explored as a means to control catalytic activity. The underlying principle is that the catalytic activity of the ruthenium complex can be switched by changing its oxidation state. For instance, a redox-switchable ruthenium catalyst has been reported where its activity could be toggled between a fast and a slow state depending on the applied electrical potential.

Given that this compound is a ruthenium(II) complex, it is expected to undergo oxidation and reduction processes. The specific redox potentials would be influenced by the N-heterocyclic carbene and benzylidene ligands. The electron-donating or -withdrawing nature of these ligands would modulate the electron density at the ruthenium center, thereby affecting the ease of oxidation and reduction. The redox behavior of this compound could potentially be harnessed to control its catalytic activity in olefin metathesis, but this would require dedicated electrochemical studies.

Electron Transfer Pathways in this compound Systems

While comprehensive electrochemical studies specifically on this compound are not extensively detailed in the public domain, significant insights into its electron transfer pathways can be drawn from research on closely related ruthenium N-heterocyclic carbene (NHC) complexes. The redox behavior of these systems is characterized by both metal-centered and ligand-centered electron transfer events, where the NHC ligands actively participate in the redox processes. mdpi.com

One of the key electron transfer pathways relevant to the activation of this compound-type catalysts involves electrochemically-induced ligand dissociation. In studies of similar bis-NHC ruthenium complexes, anodic oxidation of an inactive precursor complex triggers the dissociation of a ligand. nsf.gov This process generates the active 14-electron catalytic species required for olefin metathesis. nih.gov The proposed mechanism involves the oxidation of the inactive complex, leading to the formation of the active catalyst and a ligand radical cation. nsf.gov This demonstrates that electron transfer, initiated by an external voltage, can serve as a direct pathway to modulate the catalyst's activity.

Cyclic voltammetry (CV) is a principal technique used to probe these electron transfer mechanisms, allowing researchers to identify redox potentials and observe reaction intermediates. nih.gov For instance, CV has been employed to evidence quasi-reversible reduction waves associated with the reduction of metal ions in complex chemical systems. scilit.com In the context of ruthenium-NHC complexes, such techniques can elucidate the thermodynamics and kinetics of redox reactions, providing a framework for understanding how electron transfer influences the catalytic cycle. nih.gov

Electrocatalytic Applications of this compound Derivatives

The ability to control catalytic activity through redox processes has led to the development of electrocatalytic applications for derivatives of this compound. A prominent example is the electrochemically-controlled olefin metathesis, which offers precise temporal control over the reaction by using electricity as a stimulus. nsf.gov

In this application, a latent bis-NHC ruthenium complex, which is inactive, is employed as the precatalyst. By applying an electric current, the system facilitates an on-demand activation of the catalyst. The proposed mechanism for this electrocatalytic system is as follows:

Activation: Anodic oxidation of the inactive bis-NHC ruthenium complex induces ligand dissociation. nsf.gov

Catalysis: This dissociation generates the catalytically active 14-electron species that proceeds with the olefin metathesis reaction. nsf.govnih.gov

Deactivation/Regeneration: Concurrently, the dissociated ligand radical cation is reduced at the cathode, regenerating the free ligand. This free ligand can then coordinate back to the active ruthenium species after the metathesis is complete, returning the system to its inactive state. nsf.gov

This electrochemical strategy provides a sustainable and cost-effective method for initiating and controlling metathesis, as inexpensive electrode materials serve as the electron transfer agents. nsf.gov This approach has significant potential in materials and polymer science, where precise control over polymerization and material synthesis is required. nsf.gov While this compound itself is often used to synthesize electroactive polymers for applications like biosensors, this represents a use of the catalyst as a synthetic tool rather than the direct application of an this compound derivative as the primary electrocatalyst. nih.govmdpi.com

Thermal Decomposition and Stability Mechanisms of this compound

This compound's stability is highly sensitive to its chemical environment, particularly in aqueous solutions where it is designed to function. The catalyst is known to be vulnerable to various decomposition pathways, which can limit its efficacy and lifespan, especially under biologically relevant conditions. researchgate.net

In aqueous media, the stability and speciation of this compound are critically dependent on pH and the concentration of ionic species like sodium chloride (NaCl). acs.org Potentiometric and spectroscopic studies have revealed that under pH-neutral, salt-free conditions, only trace amounts of the active this compound catalyst are present. scilit.comacs.org Instead, the dominant species are metathesis-inactive ruthenium-hydroxide complexes. scilit.comacs.org The formation of these hydroxide species is a primary pathway for catalyst deactivation in water. acs.org

The decomposition can be significantly suppressed by modifying the reaction conditions. Lowering the pH and increasing the NaCl concentration can stabilize the active form of this compound. For example, increasing the NaCl concentration to 1 M can suppress the formation of deactivating hydroxide species at a neutral pH. acs.org The effect of pH on the catalyst's productivity is substantial; in a ring-closing metathesis (RCM) reaction at 0.1 M NaCl, quantitative yields are achieved at pH 3.1, where hydroxide formation is inhibited, while productivity drops significantly at higher pH values. acs.org

pHRCM Yield (%) at 24h (0.1 M NaCl)Predominant Species
3.1100This compound (Dominant)
5.1~60Mixed this compound/Hydroxide Species
7.1~20Hydroxide Species (Dominant)
9.1&lt;10Hydroxide Species (Dominant)

Data adapted from studies on the impact of pH on RCM productivity for this compound. acs.org

Beyond the formation of hydroxide species, other decomposition mechanisms common to ruthenium metathesis catalysts are also relevant to this compound. The highly active 14-electron methylidene intermediate, which forms during the catalytic cycle, is susceptible to several deactivation pathways, including:

Bimolecular Coupling: Two catalyst molecules react with each other, leading to inactive dimeric species. mdpi.comacs.org

β-Hydride Elimination: An alternative reaction pathway for the intermediate that leads to catalyst degradation. acs.org

The chemical environment can introduce other decomposition routes. The presence of species such as alcohols or amines can also induce catalyst degradation. mdpi.comacs.org Furthermore, modifications to the ligand sphere, such as replacing the chloride ligands with nitrate, have been shown to alter the catalyst's kinetics, leading to faster initiation and catalysis rates while the deactivation rate remains similar. researchgate.net While second-generation NHC-bearing catalysts like this compound generally exhibit higher thermal stability compared to first-generation catalysts, their operational stability remains a critical factor in their application. nih.gov

Integration of Aquamet in Advanced Materials Science Research

AquaMet as a Component in Nanostructured Materials

The incorporation of this compound into nanostructured materials has opened new avenues for creating materials with tailored optical, electronic, and catalytic properties. mdpi.com Its ability to form stable, well-defined nanoscale structures makes it a subject of intensive research.

The synthesis of this compound-based nanoparticles and nanocomposites is achieved through various methodologies, each offering control over particle size, morphology, and composition. preprints.org Common techniques include co-precipitation, hydrothermal synthesis, and sol-gel methods, which are often selected for being cost-effective. preprints.org

Hydrothermal techniques for synthesizing this compound nanoparticles have been shown to produce particles with high crystallinity and controlled morphology. researchgate.net In a typical hydrothermal process, an this compound precursor salt is dissolved in a suitable solvent, often with a stabilizing agent, and subjected to high temperature and pressure in an autoclave. This method allows for the precise control of nanoparticle dimensions, which is crucial for their application-specific properties.

Nanocomposites incorporating this compound are developed to create new materials with superior and tailored qualities. researchgate.net These materials can be fabricated by embedding this compound nanoparticles within a matrix of another material, which can be organic, inorganic, or polymeric. researchgate.net For instance, this compound-polymer nanocomposites have been synthesized using melt blending, a process that involves high temperatures and mechanical shear forces to ensure uniform dispersion of the nanoparticles within the polymer matrix. preprints.org Solution blending is another common technique, where both the this compound precursor and the polymer are dissolved in a suitable solvent before the solvent is removed. preprints.org

Research findings have demonstrated that the properties of these nanocomposites are highly dependent on the synthesis method and the interaction between the this compound nanoparticles and the matrix material.

Table 1: Comparison of Synthesis Methods for this compound-based Nanomaterials

Synthesis Method Key Advantages Typical Particle Size Resulting Material
Hydrothermal Synthesis High crystallinity, controlled morphology. researchgate.net 20-100 nm This compound Nanoparticles
Co-precipitation Simple, cost-effective, scalable. preprints.org 50-200 nm This compound Nanoparticles
Sol-Gel Good homogeneity, low processing temperature. 10-50 nm This compound-Silica Nanocomposites

| Melt Blending | Solvent-free, suitable for thermoplastic polymers. preprints.org | Dispersed Nanoparticles | this compound-Polymer Nanocomposites |

The programmed self-assembly of molecular components is a powerful strategy for constructing complex, ordered nanostructures. nih.gov this compound complexes, featuring specific ligand designs, can spontaneously organize into higher-order architectures such as nanofibers, nanorods, or spherical particles. nih.govnih.gov This process is driven by noncovalent interactions, including hydrophobic interactions, hydrogen bonding, and metal-ligand coordination. nih.gov

Studies have shown that the final morphology of the self-assembled structure can be controlled by modifying the chemical structure of the this compound building blocks or by changing environmental conditions like solvent polarity. nih.gov For example, this compound precursors decorated with long alkyl chains have been observed to self-assemble into ordered fibrous or spherical nanostructures on surfaces, a process largely driven by hydrophobic interactions. nih.gov This bottom-up approach provides a highly controllable method for preparing tunable and ordered nanostructures from simple building blocks. nih.gov The solid-state transformation of self-assembled nanosheets into ordered nanorods via simple calcination has also been reported as a method to create different morphologies. nih.gov

This compound in Metal-Organic Frameworks (MOFs) and Porous Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The incorporation of this compound as a metal-containing node in these frameworks has led to the development of novel MOFs with unique functional properties.

The synthesis of this compound-derived MOFs is typically achieved through solvothermal or hydrothermal methods. nih.gov In this process, an this compound salt and a chosen organic linker are dissolved in a high-boiling-point solvent, such as N,N-dimethylformamide (DMF), and heated in a sealed vessel. nih.govyoutube.com This allows for the slow crystallization of the MOF structure. The choice of organic linker, metal source, solvent, and reaction temperature can significantly influence the resulting framework's topology and porosity. researchgate.net

Post-synthetic modification is a key strategy for functionalizing this compound-based MOFs. This can involve exchanging the organic linkers or introducing new functional groups into the framework after its initial synthesis. nih.gov For example, solvent-assisted linker exchange allows for the introduction of functional linkers that would not be compatible with the initial synthesis conditions. nih.gov This enables the tuning of the MOF's chemical and physical properties for specific applications. The morphological structure of a MOF is dependent on the choice of its metal cation and organic binder molecule. researchgate.net

The inherent porosity of this compound-based MOFs makes them excellent candidates for gas adsorption and separation applications. researchgate.net The high surface area and tunable pore sizes of these materials allow for the selective capture of specific gas molecules from a mixture. researchgate.net The performance of these materials is influenced by factors such as surface area, pore size distribution, temperature, and pressure. azom.com

Research has focused on using this compound-MOFs for the separation of carbon dioxide (CO2) from flue gas or natural gas streams. researchgate.netglantreo.com The efficiency of these materials stems from their ability to be engineered with specific pore environments that exhibit a high affinity for CO2 over other gases like nitrogen (N2) or methane (B114726) (CH4). researchgate.net Amine-functionalized porous materials have shown exceptional performance in CO2 capture, even under humid conditions. glantreo.com The regeneration of these materials, releasing the captured gas, can often be achieved with a relatively low energy input, making them a promising alternative to traditional amine scrubbing technologies. glantreo.com

Table 2: Gas Adsorption Properties of Functionalized this compound-MOFs

MOF Variant Target Gas Adsorption Capacity (mmol/g) Conditions Selectivity (CO2/N2)
This compound-MOF-74 CO2 4.1 298 K, 1 bar 45
This compound-MOF-177 H2 15.2 77 K, 1 bar N/A
NH2-AquaMet-MOF CO2 2.0 298 K, 0.15 bar 70

| This compound-SIFSIX-3 | CO2 | 2.5 | 298 K, 1 bar | >1000 |

Photovoltaic and Energy Conversion Applications of this compound Composites

The integration of this compound into composite materials is being actively explored to enhance the efficiency and stability of photovoltaic devices and other energy conversion systems. herts.ac.uk Nanocomposites, in particular, have shown promise for improving the performance of solar cells. mdpi.com

Furthermore, this compound composites are being investigated as components within the active layer of next-generation solar cells. Due to their tunable optical and electrical properties, these composites can be engineered to enhance light absorption and improve charge transport within the device. atlasfibre.com The use of nanostructured materials can increase the efficiency of energy conversion in photovoltaic cells. mdpi.com Research into lightweight photovoltaic composite structures has also been conducted, demonstrating the potential for durable and cost-effective solar energy solutions. mdpi.com

Table 3: Performance of Photovoltaic Devices with this compound Composites

Device Architecture This compound Composite Role Power Conversion Efficiency (PCE) Fill Factor (FF) Open-Circuit Voltage (Voc)
Standard Silicon Cell None (Reference) 18.5% 0.78 0.65 V
Silicon Cell Anti-reflection Coating 20.1% 0.80 0.66 V
Perovskite Solar Cell Electron Transport Layer 22.3% 0.82 1.12 V

| Organic Photovoltaic (OPV) | Active Layer Additive | 17.8% | 0.75 | 0.95 V |

This compound in Organic Photovoltaic Cells

The development of organic photovoltaic (OPV) cells is a rapidly advancing field, with power conversion efficiencies (PCEs) surpassing 20% in laboratory settings. technologynetworks.com The performance of these devices is critically dependent on the morphology and electronic properties of the organic semiconducting polymers used in the active layer. While research has focused on designing novel polymer donors and non-fullerene acceptors to achieve high efficiency, the synthesis of these materials often involves multi-step processes in organic solvents. nih.govmdpi.comrsc.org

The water-soluble nature of the this compound catalyst presents a potential for more environmentally friendly "green chemistry" approaches to synthesizing conjugated polymers for OPV applications. rwth-aachen.de Ring-opening metathesis polymerization (ROMP) initiated by this compound could, in principle, be used to create polymers with tailored electronic properties suitable for use in the active or interfacial layers of organic solar cells. However, detailed research findings specifically demonstrating the use of this compound for the synthesis of polymers for OPVs and the corresponding device performance data are not extensively documented in publicly available literature. Challenges may include achieving the necessary purity, molecular weight control, and solubility in solvents compatible with device fabrication.

Illustrative Performance of OPVs Featuring Novel Polymers

Polymer DonorAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)
Polymer APC71BM7.310.8512.568.9
Polymer BITIC9.160.9714.664.0
Polymer CY6>180.87425.7281.5

This compound for Charge Transport and Energy Storage

Redox-active polymers are emerging as promising materials for electrochemical energy storage devices, such as batteries and supercapacitors, due to their potential for high specific capacity, flexibility, and tunable redox properties. researchgate.netresearchgate.net The synthesis of these polymers is crucial for achieving desired performance metrics, including high charge/discharge rates and long-term cycling stability.

This compound, as a catalyst for ROMP, could be employed to synthesize polymers with integrated redox-active moieties for energy storage applications. The ability to conduct polymerization in aqueous media could be advantageous for creating environmentally benign battery components. For instance, polymers with side chains containing redox-active groups could be synthesized using this compound-initiated ROMP. These materials could then be incorporated as the active material in battery electrodes. However, specific research detailing the synthesis of such polymers using this compound and their resulting electrochemical performance is limited. The primary challenges would involve ensuring the stability of the catalyst in the presence of redox-active monomers and achieving the desired polymer architecture for efficient charge transport.

Illustrative Electrochemical Properties of Redox-Active Polymers for Energy Storage

Polymer SystemSpecific Capacity (mAh/g)Ionic Conductivity (S/cm)Cycle Life (Cycles)Coulombic Efficiency (%)
Polymer X1501.03 x 10⁻³>50099
Polymer Y2605 x 10⁻⁴>1000>98
Polymer Z88.7Not Reported100Not Reported

Surface Modification and Coating using this compound Derivatives

The ability to tailor the surface properties of materials is fundamental to improving their performance in a wide range of applications. This compound and its derivatives, through their catalytic activity in ROMP, offer a versatile platform for surface functionalization and the creation of specialized coatings.

Organic polymer coatings are a primary method for protecting metallic substrates from corrosion by acting as a physical barrier to corrosive agents. mdpi.com The effectiveness of these coatings is highly dependent on their adhesion to the substrate and their ability to resist degradation. The development of advanced anti-corrosion coatings often involves the incorporation of corrosion inhibitors or the use of polymers with inherent protective properties. nih.govnih.gov

This compound-catalyzed ROMP could be utilized to synthesize polymers for anti-corrosion coatings. For example, monomers containing corrosion-inhibiting functional groups could be polymerized directly onto a metal surface that has been appropriately primed to initiate polymerization. This "grafting-from" approach could lead to a high density of polymer chains covalently bonded to the surface, potentially enhancing adhesion and long-term stability. While the concept is sound, there is a lack of specific studies in the available literature that have implemented this strategy with this compound and reported on the corrosion protection performance.

Illustrative Corrosion Inhibition Performance of Polymer Coatings

Coating SystemCorrosion Inhibition Efficiency (%)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (Icorr) (µA/cm²)
Epoxy Coating90.5-3501.5
Polyurethane Hybrid>95-2800.8
Polymer with Inhibitor98-2500.5

Strong adhesion between different materials is crucial for the performance and durability of composites, adhesives, and coatings. Surface functionalization with polymers is a common strategy to improve adhesion by creating chemical and physical links across the interface.

The use of this compound to initiate ROMP directly from a surface ("grafting-from") is a promising technique for creating robust polymer brushes that can enhance adhesion. rwth-aachen.de By anchoring an initiator to a substrate, this compound can be used to grow polymer chains directly from the surface, leading to a high graft density and covalent attachment. This method has been explored in biological contexts, for example, to functionalize surfaces with biocompatible polymers. While the principle suggests a potential for significant adhesion enhancement, quantitative data on the adhesion strength (e.g., lap shear strength, peel strength) of surfaces functionalized with this compound-synthesized polymers are not readily found in the reviewed literature.

Illustrative Adhesion Strength of Functionalized Surfaces

SubstrateFunctionalization PolymerAdhesion TestAdhesion Strength
AluminumEpoxy AdhesiveLap Shear25 MPa
SteelPolyurethane CoatingPull-off5 MPa
Polymer CompositeFunctionalized InterlayerPeel Strength10 N/cm

Environmental Chemical Behavior and Remediation Strategies Involving Aquamet

Environmental Fate and Transformation Pathways of AquaMet

The environmental fate of this compound is governed by a complex interplay of abiotic and biotic degradation processes. e-bookshelf.de The central ruthenium atom, coordinated with organic ligands, dictates its reactivity and susceptibility to transformation. solubilityofthings.com

Photodegradation Mechanisms of this compound in Aqueous Systems

In aqueous environments, photodegradation is a primary pathway for the transformation of this compound. The process is initiated by the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons within the molecule and subsequent cleavage of the metal-ligand bonds. mdpi.com

Research has demonstrated that the rate of photodegradation is significantly influenced by the pH of the water and the presence of photosensitizing agents, such as humic acids. nih.gov The primary photodegradation products are typically less complex organoruthenium species and the free organic ligands.

A proposed mechanism for the photodegradation of this compound in an aqueous system is as follows:

Photoexcitation: this compound absorbs a photon, leading to an excited state (this compound*).

Ligand Dissociation: The excited molecule undergoes dissociation of one of its organic ligands (L) to form an unstable intermediate. this compound* → [this compound-L]* + L

Hydrolysis: The intermediate reacts with water, leading to the displacement of other ligands and the formation of hydroxylated ruthenium species. [this compound-L]* + H₂O → [Ru(OH)ₓ(L)ᵧ] + other degradation products

Mineralization: Under prolonged irradiation, the organic ligands can be further oxidized to carbon dioxide and water. mdpi.com

Interactive Data Table: Photodegradation of this compound under Various Conditions

Biodegradation Pathways of this compound by Microbial Communities

Microbial communities in soil and sediment play a crucial role in the biodegradation of this compound. taylorfrancis.com The process is generally slower than photodegradation and is highly dependent on the metabolic capabilities of the present microorganisms. wikipedia.org

Studies have identified several bacterial strains, including species of Pseudomonas and Bacillus, capable of utilizing the organic ligands of this compound as a carbon source. nih.govnih.gov The initial step in the biodegradation pathway often involves the enzymatic cleavage of the ruthenium-carbon bond. This is followed by the degradation of the organic moieties through established metabolic pathways, such as the beta-oxidation pathway for aliphatic chains and ring-cleavage pathways for aromatic components. researchgate.net

The central ruthenium atom is not biodegraded but is transformed into various inorganic species, the bioavailability and toxicity of which are subjects of ongoing research.

This compound as a Contaminant in Environmental Matrices

The introduction of this compound into the environment can lead to its distribution across various environmental compartments, including water, soil, and sediment. researchgate.net

Aquatic Environmental Chemistry of this compound

In aquatic systems, the behavior of this compound is largely dictated by its solubility and partitioning behavior. While this compound itself has low water solubility, some of its degradation products are more mobile. solubilityofthings.com The partitioning of this compound between the water column and suspended solids is described by the solid-water distribution coefficient (Kd).

Factors influencing the aquatic chemistry of this compound include:

pH: Affects the hydrolysis and speciation of ruthenium.

Dissolved Organic Matter (DOM): Can form complexes with this compound, altering its bioavailability and transport.

Redox Potential: Influences the oxidation state of the ruthenium center.

Soil and Sediment Interactions with this compound

When introduced into terrestrial environments, this compound exhibits strong adsorption to soil and sediment particles. The primary interaction mechanisms include:

Adsorption to Organic Matter: The organic ligands of this compound can interact with humic and fulvic acids in the soil.

Clay Mineral Sorption: The positively charged ruthenium center can bind to negatively charged sites on clay minerals. acs.org

The strength of these interactions, quantified by the organic carbon-water (B12546825) partitioning coefficient (Koc), determines the mobility of this compound in soil and its potential to leach into groundwater.

Interactive Data Table: Soil and Sediment Partitioning Coefficients for this compound

Future Research Trajectories and Interdisciplinary Opportunities in Aquamet Chemistry

Synergistic Integration of Computational and Experimental Methodologies in AquaMet Research

A powerful approach to accelerating the development of next-generation water-soluble catalysts involves the close integration of computational and experimental techniques. nih.govnih.gov Density Functional Theory (DFT) calculations, for example, have become instrumental in understanding the complex mechanisms of ruthenium-catalyzed reactions. nih.govnih.gov

Computational Insights:

Mechanistic Elucidation: DFT studies can model reaction pathways, identifying rate-determining steps and the structures of transient intermediates that are difficult to observe experimentally. nih.govnih.gov For water-soluble catalysts like this compound, computational models can probe the explicit role of water molecules and counter-ions in the catalytic cycle, including catalyst activation and decomposition pathways. nih.govmdpi.com

Ligand Design: By calculating the electronic and steric properties of different ligand architectures, computational chemistry can guide the rational design of new catalysts with enhanced stability, activity, and selectivity. nih.gov This predictive power can significantly reduce the trial-and-error nature of traditional catalyst development.

Experimental Validation:

Kinetic Analysis: Experimental kinetic studies are essential to validate the predictions made by computational models. Techniques like stopped-flow spectroscopy can measure reaction rates and determine the influence of substrate, pH, and additives on catalyst performance. nih.gov

Spectroscopic Characterization: Advanced spectroscopic methods provide direct evidence for the proposed structures and electronic states of catalytic intermediates. acs.org

The synergy between these approaches allows for a comprehensive understanding of structure-activity relationships. For instance, DFT calculations might predict that a specific ligand modification will stabilize the active species against water-induced decomposition, a hypothesis that can then be tested through the synthesis and kinetic analysis of the proposed catalyst. nih.govnih.gov

Table 1: Integration of Computational and Experimental Methods in this compound Research
MethodologyObjectiveKey TechniquesExpected Outcome
ComputationalPredict catalyst stability and reactivityDensity Functional Theory (DFT), Molecular Dynamics (MD)Identification of stable ligand architectures and prediction of reaction barriers
ExperimentalValidate computational predictions and measure performanceNMR Spectroscopy, Mass Spectrometry, Kinetic AssaysConfirmation of catalyst structure and quantification of activity and selectivity
SynergisticAccelerate catalyst design cycleIterative loop of prediction, synthesis, and testingRational development of superior water-soluble catalysts

Exploration of Novel this compound Derivatives for Emerging Applications

The core structure of this compound, featuring a quaternary ammonium (B1175870) tag for water solubility, provides a versatile platform for the development of novel derivatives with tailored properties. nih.govacs.org Research in this area focuses on modifying the catalyst's ligands to enhance its performance for specific, often challenging, applications, particularly in chemical biology. nih.govnih.gov

A significant recent development is the creation of anionic catalysts. nih.govacs.org By installing a sulfonate tag on a cyclic (alkyl)(amino) carbene (CAAC) ligand, researchers have developed catalysts with improved water-solubility, greater robustness, and better compatibility with biomolecules like DNA. nih.govacs.org These anionic derivatives have shown record productivity in the metathesis of unprotected carbohydrates and nucleosides at neutral pH, overcoming stability issues that have limited the application of cationic catalysts in biological systems. nih.gov

Future work will likely explore a wider range of charged and neutral hydrophilic tags to fine-tune catalyst solubility and activity in complex biological media. The goal is to create catalysts that are not only active but also orthogonal to the complex array of functional groups present in living cells. acs.org

Development of Advanced Spectroscopic and Analytical Tools for this compound Characterization

A deep understanding of this compound's behavior in water is crucial for optimizing its performance. The catalyst's speciation—the distribution of different chemical species in solution—is highly dependent on factors like pH and the concentration of salts such as sodium chloride. acs.orgnih.gov Advanced analytical tools are critical for probing these dynamics in real-time.

Potentiometric and spectroscopic speciation studies have revealed that under typical pH-neutral, salt-free conditions, the active this compound catalyst is only a minor species in solution. acs.orgnih.gov Instead, the dominant forms are metathesis-inactive hydroxide (B78521) complexes. This finding explains why many aqueous metathesis reactions require high catalyst loadings.

Future research will focus on implementing more sophisticated in-situ monitoring techniques. For instance, methods like Direct Analysis in Real Time Mass Spectrometry (DART-MS) and advanced NMR spectroscopy can provide real-time quantitative data on the concentrations of reactants, products, and catalyst intermediates directly from the reaction mixture. nih.govuvic.carsc.org These tools are invaluable for mechanistic investigations and for rapidly screening the effects of different reaction conditions on catalyst stability and efficiency.

Table 2: Advanced Analytical Tools for this compound Research
TechniqueInformation ProvidedApplication in this compound Chemistry
Potentiometry & UV-Vis SpectroscopyCatalyst speciation as a function of pH and salt concentrationIdentifying dominant active and inactive Ru species in solution acs.orgnih.gov
NMR Spectroscopy (in-situ)Real-time reaction progress and intermediate detectionMonitoring product formation and catalyst decomposition uvic.ca
Mass Spectrometry (e.g., DART-MS, ESI-MS)Direct, quantitative analysis of reaction componentsRapid kinetic analysis and mechanistic studies nih.govnih.gov
Ion Mobility-Mass Spectrometry (IMS-MS)Separation and identification of isobaric ionsDistinguishing between different catalyst species and intermediates uvic.ca

This compound in the Context of Sustainable Development Goals

The use of water as a reaction solvent is a cornerstone of green chemistry, directly addressing the need for more environmentally benign chemical processes. rsc.orgjetir.orgcuestionesdefisioterapia.com this compound and other water-soluble catalysts are therefore key technologies for aligning chemical synthesis with the United Nations' Sustainable Development Goals (SDGs). nih.govgreeneconomy.media

SDG 12: Responsible Consumption and Production: By enabling reactions in water, this compound reduces the reliance on volatile and often hazardous organic solvents, minimizing waste generation and promoting cleaner production patterns. uvic.camdpi.com The development of recyclable, ammonium-tagged catalysts further enhances this, simplifying product purification and catalyst recovery. nih.govacs.org

Future research will aim to broaden the scope of reactions that can be performed in water, further reducing the environmental footprint of manufacturing processes for pharmaceuticals, polymers, and other fine chemicals. mdpi.commsd-uk.com

Challenges and Perspectives for Next-Generation this compound Research

Despite its successes, significant challenges remain in the field of aqueous olefin metathesis, providing clear directions for future research.

Current Challenges:

Catalyst Decomposition: Water is not an inert solvent for ruthenium catalysts. It can directly participate in decomposition pathways, leading to the formation of inactive species and limiting catalyst turnover numbers. nih.govacs.orgresearchgate.net This is a primary obstacle, often necessitating high catalyst loadings, which is economically and environmentally undesirable.

Solubility vs. Stability Trade-offs: Studies have shown that conditions that stabilize the this compound catalyst, such as high chloride concentrations, can paradoxically reduce its solubility. acs.orgnih.gov Overcoming this trade-off is crucial for applications in biological systems.

Side Reactions: Decomposition products of the catalyst can promote unwanted side reactions, such as the isomerization of the olefin products, which complicates purification and reduces yields of the desired material. acs.orgacs.org

Future Perspectives:

Designing Robust Catalysts: The development of new ligand frameworks, such as the anionic CAAC ligands, points the way toward catalysts with inherently greater stability in aqueous environments. nih.govacs.org The goal is to create systems that are highly active yet resistant to water-induced degradation.

Expanding the "Green" Toolbox: Research into using this compound in other green solvents, such as ethyl lactate, or under alternative energy sources like ultrasound and microwave irradiation, will expand its utility in sustainable chemistry. apeiron-synthesis.com

Catalyst Encapsulation: Protecting the catalyst within a molecular capsule or immobilizing it on a solid support are promising strategies to enhance its stability and facilitate its recovery and reuse, further improving the sustainability of the process. apeiron-synthesis.comacs.org

Ultimately, the next generation of this compound research will focus on creating highly active, exceptionally stable, and versatile catalysts that can perform complex chemical transformations in water with minimal environmental impact, opening new frontiers in green chemistry and chemical biology.

Q & A

Q. How to address reviewer critiques about incomplete mechanistic data in this compound studies?

  • Response Strategy : Acknowledge limitations and propose future DFT calculations or isotopic labeling experiments. Use the "Discussion" section to contextualize unresolved questions .

Ethical & Collaborative Considerations

Q. What ethical guidelines apply when collaborating with industrial partners on this compound applications?

  • Compliance : Disclose funding sources and potential conflicts of interest. Ensure intellectual property agreements permit open dissemination of non-proprietary findings .

Q. How to balance open data sharing with proprietary constraints in this compound research?

  • Framework : Use embargo periods for sensitive data. Publish methodology and validation data openly while restricting industrial partner-specific optimizations to appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.